Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with an ethyl ester group at the 4-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of isoquinoline derivatives, followed by esterification. The reaction conditions often require the use of solvents like nitrobenzene and catalysts such as palladium.
Bromination and Chlorination: Isoquinoline is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position. Chlorination is then carried out using chlorine gas or a chlorinating agent to introduce the chlorine atom at the 3-position.
Esterification: The brominated and chlorinated isoquinoline is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroisoquinolines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Dihydroisoquinolines.
Hydrolysis Products: Isoquinoline-4-carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex isoquinoline derivatives.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate depends on its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors due to its structural similarity to biologically active isoquinoline derivatives. The bromine and chlorine atoms, along with the ester group, contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar in structure but with a fluorine atom, which may alter its reactivity and biological activity.
Ethyl 5-bromo-3-chloroquinoline-4-carboxylate: Lacks the isoquinoline structure, which may affect its chemical properties and applications.
Ethyl 5-bromo-3-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate: A reduced form of the compound, which may have different reactivity and biological effects.
This compound stands out due to its unique combination of bromine, chlorine, and ester functionalities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9BrClNO2 |
---|---|
Molecular Weight |
314.56 g/mol |
IUPAC Name |
ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)10-9-7(6-15-11(10)14)4-3-5-8(9)13/h3-6H,2H2,1H3 |
InChI Key |
HKINQXAUROVNKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CN=C1Cl)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.